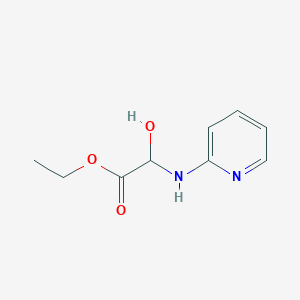
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is a chemical compound that has shown potential in scientific research as a possible therapeutic agent. This compound is also known as Ethyl 2-(2-pyridylamino) acetate or Ethyl 2-(2-pyridylamino)acetate. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and pathways involved in inflammation and oxidative stress. The compound has also been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
生化学的および生理学的効果
Studies have shown that Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has anti-inflammatory and antioxidant effects. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate in lab experiments include its potential therapeutic applications, its anti-inflammatory and antioxidant properties, and its ability to affect gene expression. However, the compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, the compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate. One direction is to further investigate the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the compound's potential as an anticancer agent. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method.
合成法
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is synthesized through a specific method. The synthesis method involves the reaction of ethyl 2-bromoacetate with 2-aminopyridine in the presence of a base. The reaction produces Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate as the final product. The synthesis method has been optimized to improve the yield of the compound.
科学的研究の応用
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that the compound has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Research has also been conducted on the compound's potential as an anticancer agent.
特性
CAS番号 |
160544-58-1 |
|---|---|
製品名 |
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
分子式 |
C9H12N2O3 |
分子量 |
196.2 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6,8,12H,2H2,1H3,(H,10,11) |
InChIキー |
KODDHGHJEIQYEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
正規SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
同義語 |
Acetic acid, hydroxy(2-pyridinylamino)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





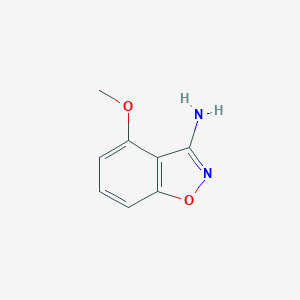

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
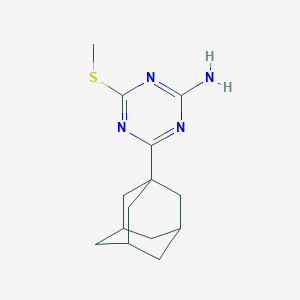
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
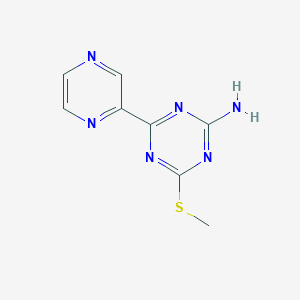
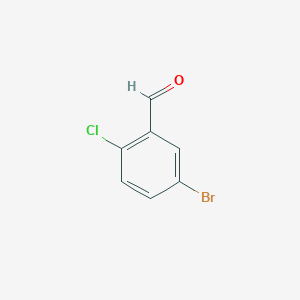
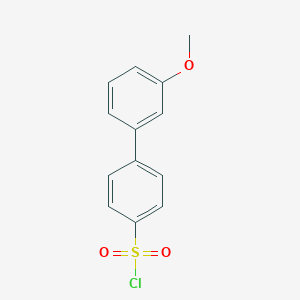
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
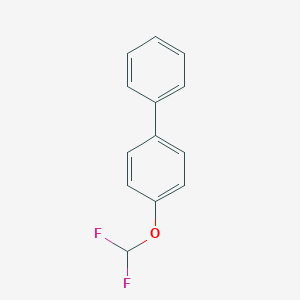
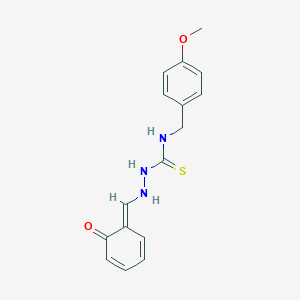
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)